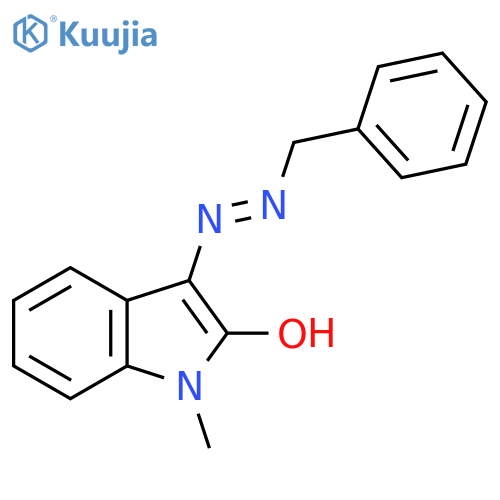Cas no 324777-40-4 ((3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one)

324777-40-4 structure
商品名:(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
-
- (3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one
- AKOS001427499
- AB00684118-01
- (E)-3-(2-benzylhydrazono)-1-methylindolin-2-one
- 324777-40-4
- AKOS016359902
- 3-(benzyldiazenyl)-1-methylindol-2-ol
- F0285-0256
- UPCMLD0ENAT5961864:001
- AKOS030658156
- Z50011704
-
- インチ: 1S/C16H15N3O/c1-19-14-10-6-5-9-13(14)15(16(19)20)18-17-11-12-7-3-2-4-8-12/h2-10,20H,11H2,1H3/b18-17+
- InChIKey: QXLCKBBHNNQRJB-ISLYRVAYSA-N
- ほほえんだ: OC1=C(C2C=CC=CC=2N1C)/N=N/CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 265.121512110g/mol
- どういたいしつりょう: 265.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.9Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0285-0256-3mg |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |
324777-40-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0285-0256-2μmol |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |
324777-40-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0285-0256-30mg |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |
324777-40-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0285-0256-20mg |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |
324777-40-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0285-0256-2mg |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |
324777-40-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0285-0256-4mg |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |
324777-40-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0285-0256-10mg |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |
324777-40-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0285-0256-25mg |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |
324777-40-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F0285-0256-5μmol |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |
324777-40-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0285-0256-10μmol |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |
324777-40-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
324777-40-4 ((3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one) 関連製品
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
